Discovery of iPD1: A Potent Sex Phemorone Inhibitor in Enterococcus faecalis
Discovery of iPD1: A Potent Sex Phemorone Inhibitor in Enterococcus faecalis
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugative transfer of plasmids in the bacterium Enterococcus faecalis (formerly Streptococcus faecalis) is a fascinating process mediated by a sophisticated cell-to-cell communication system involving peptide sex pheromones. Plasmid-free recipient cells release these small signaling peptides, which induce a mating response in donor cells harboring the corresponding conjugative plasmid. This response culminates in the transfer of the plasmid to the recipient. To prevent self-induction and to modulate the mating process, donor cells produce a competitive inhibitor for the sex pheromone. This guide focuses on the discovery and characterization of iPD1, the sex pheromone inhibitor associated with the pPD1 plasmid in E. faecalis.
The pPD1 plasmid encodes for bacteriocin (B1578144) production and its conjugative transfer is induced by the sex pheromone cPD1 (H-Phe-Leu-Val-Met-Phe-Leu-Ser-Gly-OH). In response, donor cells carrying pPD1 secrete iPD1, an octapeptide with the amino acid sequence H-Ala-Leu-Ile-Leu-Thr-Leu-Val-Ser-OH. This inhibitor competitively blocks the action of cPD1, thereby regulating the initiation of conjugation. Understanding the molecular mechanisms of this pheromone-inhibitor system provides valuable insights into bacterial communication and offers potential avenues for the development of novel antimicrobial strategies.
Quantitative Data Summary
The following tables summarize the key quantitative data related to the iPD1-cPD1 signaling pathway.
| Table 1: Physicochemical Properties of iPD1 and cPD1 | |
| Molecule | Property |
| iPD1 | Molecular Weight |
| Amino Acid Sequence | |
| cPD1 | Molecular Weight |
| Amino Acid Sequence | |
| Minimum Bioactive Concentration | |
| Concentration in Culture Broth |
| Table 2: Binding Affinities and Inhibitory Concentrations | |
| Interaction | Parameter |
| [3H]cPD1 binding to recombinant TraA | Dissociation Constant (Kd) |
| iPD1 inhibition of [3H]cPD1 binding to TraA | Inhibition Mechanism |
| Pheromone/Inhibitor Ratio for Inhibition | |
| Effect of traC disruption on cPD1 sensitivity | Increase in cPD1 concentration required for induction |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the study of the iPD1-cPD1 system.
Synthesis and Purification of iPD1 and cPD1 Peptides
Objective: To obtain pure iPD1 and cPD1 peptides for use in binding and inhibition assays.
Methodology:
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Solid-Phase Peptide Synthesis: The peptides are synthesized manually using the 9-fluorenylmethoxycarbonyl (Fmoc) strategy.
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Cleavage from Resin: The synthesized peptides are cleaved from the resin using a cleavage mixture consisting of 53% trifluoroacetic acid, 43% dichloromethane, and 4% ethanedithiol.
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Purification: The cleaved peptides are purified by reverse-phase high-performance liquid chromatography (RP-HPLC) using an octyldecyl silane (B1218182) (ODS) column.
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Quantification: The concentration of the purified peptides is determined by measuring the absorbance at 220 nm, using bovine serum albumin (BSA) as a standard.
Overexpression and Purification of the TraA Receptor
Objective: To produce and purify the intracellular cPD1 receptor, TraA, for in vitro binding studies.
Methodology:
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Gene Amplification: The traA gene is amplified from the pAM351 plasmid (a derivative of pPD1) using PCR with primers that introduce BamHI and EcoRI restriction sites at the 5' and 3' ends, respectively.
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Cloning into Expression Vector: The amplified traA DNA is cloned into the pGEX-6P-1 expression vector to create a glutathione (B108866) S-transferase (GST)-TraA fusion protein.
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Protein Expression: The pGEX-traA plasmid is transformed into E. coli BL21 cells. Protein expression is induced by the addition of isopropyl-β-D-thiogalactopyranoside (IPTG).
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Purification of GST-TraA:
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The E. coli cells are harvested and lysed.
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The cell lysate is applied to a glutathione-Sepharose column. The GST-TraA fusion protein binds to the column.
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The column is washed, and the GST-TraA protein is eluted with a buffer containing glutathione.
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Purification of TraA (Optional, for tag-free protein):
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The eluted GST-TraA fraction is applied to a DEAE-Sepharose column equilibrated with 50 mM Tris-HCl (pH 7.0).
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Proteins are eluted with a linear gradient of NaCl (0 to 0.5 M).
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The collected fractions are dialyzed against 50 mM Tris-HCl (pH 7.0) and applied to a phosphocellulose column.
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After washing with buffer containing 0.4 M NaCl, TraA is eluted with the same buffer containing 0.6 M NaCl.
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Purity Analysis: The purity of the TraA protein is assessed by SDS-PAGE followed by silver staining.
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Protein Concentration Determination: The protein concentration is determined using the Bradford method with BSA as a standard.
[3H]cPD1 Binding Assay
Objective: To quantify the binding of the cPD1 pheromone to its receptor, TraA.
Methodology:
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Preparation of Radiolabeled Pheromone: A precursor peptide of cPD1 is tritiated to produce [3H]cPD1.
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Binding with Intact Cells:
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E. faecalis strains are grown to mid-log phase, harvested, and resuspended in fresh medium.
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The cells are incubated with [3H]cPD1 at 37°C.
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Following incubation, the cells are harvested by centrifugation and washed with fresh medium.
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The radioactivity of the cell pellet is measured to determine the amount of bound pheromone.
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Binding with Cell Extracts:
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Cell extracts are prepared by lysing protoplasts of the desired E. faecalis strain.
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The cell extract is incubated with [3H]cPD1 at 4°C for 5 minutes.
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The mixture is then subjected to gel filtration HPLC to separate the protein-bound and free pheromone, and the radioactivity in the fractions is measured.
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Competitive Inhibition Assay
Objective: To demonstrate that iPD1 competitively inhibits the binding of cPD1 to TraA.
Methodology:
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The [3H]cPD
